4-chloro-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N,1-dimethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide
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Overview
Description
4-chloro-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N,1-dimethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide is a complex organic compound with a unique structure that includes multiple pyrazole rings and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N,1-dimethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide typically involves multiple steps One common method involves the reaction of 4-chloro-3,5-dimethyl-1H-pyrazole with a suitable methylating agent to introduce the N-methyl groupThe final step involves the formation of the carboxamide group through a condensation reaction with a suitable amine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N,1-dimethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
4-chloro-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N,1-dimethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 4-chloro-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N,1-dimethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. This compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
4-chloro-3,5-dimethyl-1H-pyrazole: A precursor in the synthesis of the target compound.
N-methyl-1H-pyrazole: Shares a similar pyrazole ring structure.
Trifluoromethyl-substituted pyrazoles: Compounds with similar trifluoromethyl groups.
Uniqueness
The uniqueness of 4-chloro-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N,1-dimethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide lies in its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C13H15ClF3N5O |
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Molecular Weight |
349.74 g/mol |
IUPAC Name |
4-chloro-N-[(1,3-dimethylpyrazol-4-yl)methyl]-N,2-dimethyl-5-(trifluoromethyl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C13H15ClF3N5O/c1-7-8(6-21(3)18-7)5-20(2)12(23)10-9(14)11(13(15,16)17)19-22(10)4/h6H,5H2,1-4H3 |
InChI Key |
LMACJBAOMCTRMG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1CN(C)C(=O)C2=C(C(=NN2C)C(F)(F)F)Cl)C |
Origin of Product |
United States |
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